(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate
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Description
(Z)-methyl 2-(2-((2-(2,4-dichlorophenoxy)acetyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C19H16Cl2N2O5S and its molecular weight is 455.31. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .
Mode of Action
The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This binding leads to the inhibition of the kinase, thereby exerting its antiproliferative and antimigratory effects .
Biochemical Pathways
The compound affects the HGF/c-Met pathway . This pathway is involved in embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway has been reported in several cancers .
Result of Action
The compound shows moderate-to-good antiproliferative activity against MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on both cell lines . The compound has better potential at inhibiting growth and migration in MCF-7 cells .
Properties
IUPAC Name |
methyl 2-[2-[2-(2,4-dichlorophenoxy)acetyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O5S/c1-26-12-4-5-14-16(8-12)29-19(23(14)9-18(25)27-2)22-17(24)10-28-15-6-3-11(20)7-13(15)21/h3-8H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIDNWYJNFOYFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C(=NC(=O)COC3=C(C=C(C=C3)Cl)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.